molecular formula C19H24N4O2 B2658361 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1235202-51-3

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2658361
CAS No.: 1235202-51-3
M. Wt: 340.427
InChI Key: NPTOOVNORHNAQJ-UHFFFAOYSA-N
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Description

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the pyrimidinyl piperidine intermediate: This can be achieved by reacting pyrimidine with piperidine under suitable conditions.

    Attachment of the acetamide group: The intermediate is then reacted with an acetamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyloxy acetic acid or its derivative, again using a coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyloxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve binding to a specific protein or receptor, thereby modulating its activity. This could affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(benzyloxy)acetamide

Uniqueness

The uniqueness of “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide” might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-5-2-3-6-17(15)25-14-18(24)22-13-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h2-6,9-10,16H,7-8,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTOOVNORHNAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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